molecular formula C10H13NO4 B040452 Diethyl 1H-pyrrole-2,4-dicarboxylate CAS No. 55942-40-0

Diethyl 1H-pyrrole-2,4-dicarboxylate

Cat. No. B040452
CAS RN: 55942-40-0
M. Wt: 211.21 g/mol
InChI Key: SQDULIUHZHMBIC-UHFFFAOYSA-N
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Patent
US08987268B2

Procedure details

To a round bottom flask under argon was added ethyl 2-isocyanoacetate (100 g, 0.884 mol), dry THF (1.0 L) followed by DBU (132 g, 0.867 mol). The reaction was cooled to 0° C. and formaldehyde (16 g) was added portionwise into the reaction mixture. The reaction was then stirred at room temperature overnight. Then THF was removed under high vacuum and the residue as dissolved with water and extracted with EtOAc (2×1 L). The combined organic layer was washed with water and brine and concentrated. The residue was purified by flash silica gel column chromatography to yield 40 g (26%) of a white solid as the title compound. H1 NMR (400 MHz, CDCl3) δ ppm: 9.85 (1H, br s), 7.54 (1H, m), 7.30 (1H, m), 4.36-4.6 (4H, merging quartets), 1.37-1.26 (6H, merging triplets). LCMS (condition A): m/z=210.2 −ve.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
132 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[C-:2].[CH2:9]1[CH2:19][CH2:18]N2C(=NCCC2)CC1.C=[O:21].C1C[O:25][CH2:24][CH2:23]1>>[NH:1]1[CH:2]=[C:19]([C:18]([O:25][CH2:24][CH3:23])=[O:21])[CH:9]=[C:3]1[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Name
Quantity
1 L
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
132 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then THF was removed under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue as dissolved with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×1 L)
WASH
Type
WASH
Details
The combined organic layer was washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C(=CC(=C1)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.